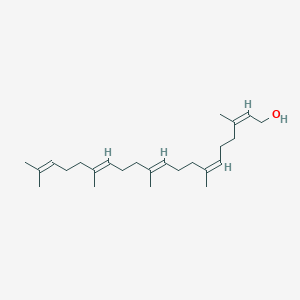
(2Z,6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol is a polyprenol compound characterized by its unique structure where all linkages of the isoprene units are cis, except for the two furthest from the hydroxy group which are trans . This compound plays a significant role in various biological processes and is a precursor in the biosynthesis of dolichol, which is essential for protein glycosylation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2Z,6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol can be synthesized through the enzymatic reaction involving ditrans,polycis-polyprenyl diphosphate synthase. This enzyme catalyzes the reaction between (2E,6E)-farnesyl diphosphate and isopentenyl diphosphate to form ditrans,polycis-polyprenyl diphosphate . The reaction conditions typically involve a pH range of 7.5 to 8.5 and temperatures between 30°C to 65°C .
Industrial Production Methods: Industrial production of ditrans,polycis-polyprenol involves the use of microbial fermentation processes. Yeast species such as Saccharomyces cerevisiae are commonly employed due to their ability to produce the necessary enzymes for the biosynthesis of polyprenols . The fermentation process is optimized to maximize the yield of the desired polyprenol.
Análisis De Reacciones Químicas
Types of Reactions: (2Z,6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its reduction to ditrans,polycis-dolichol by the enzyme polyprenol reductase .
Common Reagents and Conditions: Common reagents used in the reactions involving ditrans,polycis-polyprenol include NADP+ for oxidation and NADPH for reduction . The reactions typically occur under mild conditions, with pH values ranging from 7 to 8 and temperatures around 30°C .
Major Products: The major products formed from the reactions of ditrans,polycis-polyprenol include ditrans,polycis-dolichol and various polyprenyl diphosphates .
Aplicaciones Científicas De Investigación
(2Z,6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol has a wide range of scientific research applications. In chemistry, it is used as a precursor in the synthesis of dolichol, which is crucial for protein glycosylation . In biology, it plays a role in the biosynthesis of glycoproteins and glycolipids . In medicine, it is studied for its potential therapeutic applications in treating diseases related to protein glycosylation disorders . In industry, it is used in the production of natural rubber and other polyisoprenoid compounds .
Mecanismo De Acción
The mechanism of action of ditrans,polycis-polyprenol involves its conversion to dolichol, which then participates in the glycosylation of proteins . The molecular targets include various enzymes involved in the glycosylation pathway, such as dolichyl-phosphate mannose synthase . The pathways involved include the dolichol biosynthesis pathway and the protein glycosylation pathway .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to ditrans,polycis-polyprenol include dolichol, polyprenyl diphosphate, and geranylgeranyl diphosphate .
Uniqueness: What sets ditrans,polycis-polyprenol apart from these similar compounds is its unique structure with cis linkages except for the two trans linkages furthest from the hydroxy group . This structural uniqueness contributes to its specific role in the biosynthesis of dolichol and its involvement in protein glycosylation .
Propiedades
Fórmula molecular |
C25H42O |
|---|---|
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
(2Z,6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaen-1-ol |
InChI |
InChI=1S/C25H42O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,19,26H,7-10,12,14,16,18,20H2,1-6H3/b22-13+,23-15+,24-17-,25-19- |
Clave InChI |
YHTCXUSSQJMLQD-PSTDWBAXSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















